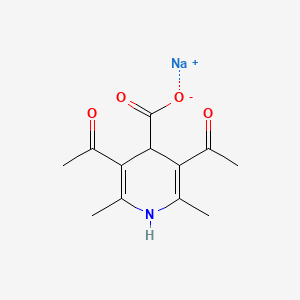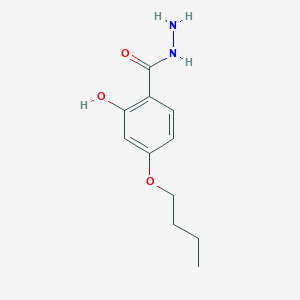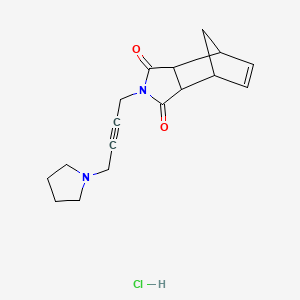
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, including a pyrrolidinyl group and a methano-isoindole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and pyrrolidine. Key steps may involve:
Formation of the Isoindole Core: This can be achieved through cyclization reactions.
Introduction of the Pyrrolidinyl Group: This step may involve nucleophilic substitution or addition reactions.
Final Assembly and Purification: The final compound is often purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions could target the isoindole core or the butynyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The pyrrolidinyl group is often found in bioactive molecules.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as a central nervous system agent or an anti-inflammatory drug.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione: The parent compound without the HCl group.
N-Substituted Isoindoles: Compounds with different substituents on the isoindole core.
Pyrrolidinyl Derivatives: Compounds with variations in the pyrrolidinyl group.
Uniqueness
What sets 3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. This makes it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
39488-11-4 |
|---|---|
Molekularformel |
C17H21ClN2O2 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
4-(4-pyrrolidin-1-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c20-16-14-12-5-6-13(11-12)15(14)17(21)19(16)10-4-3-9-18-7-1-2-8-18;/h5-6,12-15H,1-2,7-11H2;1H |
InChI-Schlüssel |
LUKIUWPZNJXNMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



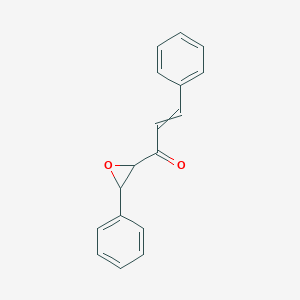
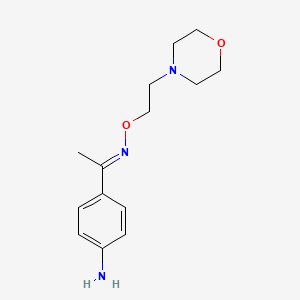


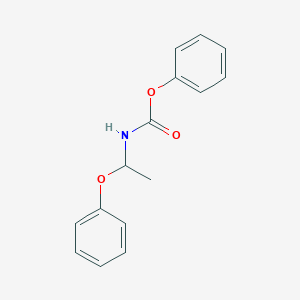
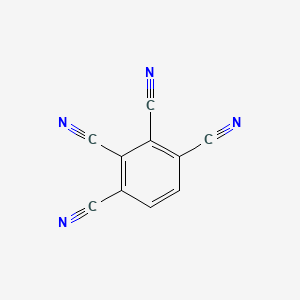
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
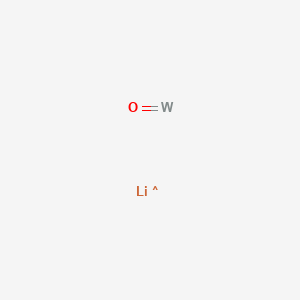
![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

